Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester
Description
This compound is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position, a [(1-methylethoxy)thioxomethyl]amino group at the 5-position, and a phenylmethyl (benzyl) ester moiety. The benzyl ester group may enhance lipophilicity compared to smaller esters, influencing bioavailability and metabolic stability.
Properties
CAS No. |
135813-21-7 |
|---|---|
Molecular Formula |
C18H18ClNO3S |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
benzyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C18H18ClNO3S/c1-12(2)23-18(24)20-14-8-9-16(19)15(10-14)17(21)22-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,24) |
InChI Key |
UPVDLEYYRGSNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2-Chloro-5-Amino Benzoic Acid Intermediate
The synthesis typically begins with the preparation of 2-chloro-5-aminobenzoic acid, a crucial intermediate:
- Nitration of ortho-chlorobenzoic acid: Ortho-chlorobenzoic acid is nitrated using mixed acid (concentrated sulfuric acid and nitric acid) at low temperatures (0–5 °C) to yield 2-chloro-5-nitrobenzoic acid with high selectivity.
- Reduction of the nitro group: The nitro group is then reduced to an amino group, producing 2-chloro-5-aminobenzoic acid. This step requires careful purification to isolate the amine in high purity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Nitration | ortho-chlorobenzoic acid, H2SO4, HNO3, 0–5 °C | 2-chloro-5-nitrobenzoic acid | Controlled temperature to avoid side products |
| Reduction | catalytic hydrogenation or chemical reduction | 2-chloro-5-aminobenzoic acid | Purification critical for downstream steps |
Introduction of the Thioxomethylamino Group with Isopropoxy Substitution
The amino group at the 5-position is functionalized with a thioxomethyl moiety bearing an isopropoxy substituent:
- Thioxomethylation: The amino group reacts with a thioxomethylating agent, such as an isopropoxycarbothioyl chloride or equivalent, to form the thioxomethylamino linkage. This step introduces the sulfur-containing thioxomethyl group essential for biological activity.
- Reaction conditions: Typically performed under controlled temperature and inert atmosphere to prevent oxidation or side reactions.
Esterification to Form the Phenylmethyl (Benzyl) Ester
The carboxyl group of the benzoic acid derivative is esterified with benzyl alcohol:
- Esterification method: Acid-catalyzed esterification using benzyl alcohol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Alternative methods: Use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in mild conditions to avoid side reactions.
- Purification: The ester product is purified by recrystallization or chromatography to achieve high purity.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Thioxomethylation | 2-chloro-5-aminobenzoic acid, isopropoxycarbothioyl chloride, inert atmosphere | Thioxomethylamino intermediate | Temperature control critical |
| Esterification | Benzyl alcohol, acid catalyst, reflux | Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester | Purification by recrystallization |
Alternative Synthetic Routes and Related Halogenated Benzoic Acids
- Preparation of related halogenated benzoic acids (e.g., 2-chloro-5-iodobenzoic acid) involves diazotization and Sandmeyer-type reactions, which can be adapted for introducing halogen substituents before further functionalization.
- These methods highlight the importance of selective halogenation and functional group transformations in the aromatic ring to achieve the desired substitution pattern.
Research Findings and Optimization Notes
- Yield and purity: The nitration and reduction steps yield high-purity 2-chloro-5-aminobenzoic acid, which is critical for downstream functionalization.
- Reaction control: Temperature and reagent addition rates are crucial in nitration, thioxomethylation, and esterification to minimize side products and maximize yield.
- Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and purification steps.
- Safety considerations: Handling of strong acids, thioxomethylating agents, and chlorinated intermediates requires appropriate safety protocols.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Key Considerations |
|---|---|---|---|---|---|
| 1 | Nitration | ortho-chlorobenzoic acid | H2SO4, HNO3, 0–5 °C | 2-chloro-5-nitrobenzoic acid | Temperature control |
| 2 | Reduction | 2-chloro-5-nitrobenzoic acid | Catalytic hydrogenation or chemical reductant | 2-chloro-5-aminobenzoic acid | Purity critical |
| 3 | Thioxomethylation | 2-chloro-5-aminobenzoic acid | Isopropoxycarbothioyl chloride, inert atmosphere | Thioxomethylamino intermediate | Avoid oxidation |
| 4 | Esterification | Thioxomethylamino intermediate | Benzyl alcohol, acid catalyst, reflux | Target ester compound | Purification by recrystallization |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Variations
The target compound’s analogs differ primarily in the ester group or the thioxomethyl substituent. Below is a comparative analysis of five closely related derivatives:
*Estimated based on structural analogs.
Physicochemical and Functional Differences
Ester Group Impact :
- Benzyl vs. tert-butyl : The benzyl ester (target) offers moderate lipophilicity, balancing solubility and membrane permeability, whereas the tert-butyl analog (CAS 135813-13-7) has higher hydrolytic stability due to steric hindrance .
- Ethyl vs. Cyclopropyl : Ethyl esters (CAS 135813-24-0) are simpler and cost-effective for synthesis, while cyclopropyl esters (CAS 165549-82-6) may resist enzymatic cleavage, prolonging half-life .
Biological Activity
Benzoic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester , exploring its synthesis, biological activity, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a unique thioxomethyl group that enhances its biological interactions. The synthesis typically involves several steps:
- Chlorination of Benzoic Acid : Introduction of the chlorine atom at the 2-position.
- Thioxomethyl Group Addition : Reaction with a suitable thioxomethylating agent.
- Esterification : Final step involves esterification with phenylmethyl alcohol under acidic conditions.
These steps require careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thioxomethyl group facilitates unique interactions with sulfur-containing biomolecules, which can modulate enzyme activity and influence biochemical pathways .
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit significant antimicrobial activity. The compound has shown effectiveness against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to known inhibitors of anti-apoptotic proteins suggests that it may effectively target Bcl-2 family proteins, which are overexpressed in various cancers . In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by modulating these protein interactions .
Pharmacokinetics
Pharmacokinetic studies conducted in animal models have provided insights into the absorption and elimination characteristics of this compound:
- Absorption : Following administration, the maximum plasma concentration () was observed at approximately within 29 minutes.
- Elimination Half-Life : The elimination half-life () was recorded at around , indicating a relatively moderate duration of action compared to other compounds in its class .
Toxicity Profile
Toxicity studies reveal that this benzoic acid derivative exhibits a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). In rat models, it demonstrated significantly lower gastric mucosal damage than acetylsalicylic acid (ASA), suggesting its potential as a safer alternative for pain management .
Case Studies and Research Findings
Several case studies have explored the compound's therapeutic applications:
- Analgesic Activity : In animal models, dose-dependent analgesic effects were observed, indicating potential use in pain management therapies .
- Antiplatelet Effects : The compound also showed promise in inhibiting platelet aggregation, which could be beneficial for cardiovascular health .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Anticancer | Induces apoptosis in cancer cell lines by targeting Bcl-2 proteins |
| Analgesic | Dose-dependent pain relief observed in animal models |
| Antiplatelet | Potential for reducing platelet aggregation |
Q & A
Q. What degradation products form under accelerated stability testing (40°C/75% RH)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
